Ethyl 2-cyano-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate
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Overview
Description
Ethyl 2-cyano-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyano group, an ethyl ester, and a thiolane ring with a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate typically involves the reaction of ethyl cyanoacetate with a thiolane derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of ethyl 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate.
Substitution: Formation of 2-cyano-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid.
Scientific Research Applications
Ethyl 2-cyano-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfone group can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions can lead to various biological effects, including modulation of enzyme activity and gene expression .
Comparison with Similar Compounds
Ethyl 2-cyano-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
2-[(1,1-dioxo-1lambda6-thiolan-3-yl)(methyl)amino]acetic acid: Contains an amino group instead of a cyano group.
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide: Contains an amide group instead of an ester group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research applications.
Properties
IUPAC Name |
ethyl 2-cyano-2-(1,1-dioxothiolan-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c1-2-14-9(11)8(5-10)7-3-4-15(12,13)6-7/h7-8H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGBZEUFVCDDMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1CCS(=O)(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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